molecular formula C13H19BrClNO B1525691 4-(((4-Bromobenzyl)oxy)methyl)piperidine hydrochloride CAS No. 1220034-86-5

4-(((4-Bromobenzyl)oxy)methyl)piperidine hydrochloride

Cat. No.: B1525691
CAS No.: 1220034-86-5
M. Wt: 320.65 g/mol
InChI Key: XBEZXVBDPJRKRZ-UHFFFAOYSA-N
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Description

4-(((4-Bromobenzyl)oxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₉BrClNO. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 4-(((4-Bromobenzyl)oxy)methyl)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 4-bromobenzyl chloride.

    Reaction Conditions: The piperidine is reacted with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene.

    Formation of Intermediate: This reaction forms an intermediate compound, which is then treated with hydrochloric acid to yield the final product, this compound.

Chemical Reactions Analysis

4-(((4-Bromobenzyl)oxy)methyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation.

Scientific Research Applications

4-(((4-Bromobenzyl)oxy)methyl)piperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(((4-Bromobenzyl)oxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-(((4-Bromobenzyl)oxy)methyl)piperidine hydrochloride can be compared with other similar compounds, such as:

    4-{[(4-Chlorobenzyl)oxy]methyl}piperidine hydrochloride: Similar structure but with a chlorine atom instead of bromine.

    4-{[(4-Fluorobenzyl)oxy]methyl}piperidine hydrochloride: Similar structure but with a fluorine atom instead of bromine.

    4-{[(4-Methylbenzyl)oxy]methyl}piperidine hydrochloride: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity .

Properties

IUPAC Name

4-[(4-bromophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;/h1-4,12,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEZXVBDPJRKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220034-86-5
Record name Piperidine, 4-[[(4-bromophenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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